molecular formula C12H11NO3S B5735791 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B5735791
M. Wt: 249.29 g/mol
InChI Key: NCDRCSXDLFLEDJ-WUXMJOGZSA-N
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Description

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of thiazolidinones can vary widely depending on the specific compound and its biological target. Some thiazolidinones are known to interact with enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some thiazolidinones are known to have low toxicity, but others may have potential health risks .

Future Directions

Thiazolidinones are a focus of ongoing research due to their diverse biological activities. Future research may explore new synthetic methods, biological activities, and potential applications of thiazolidinone derivatives .

Properties

IUPAC Name

(2E)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRCSXDLFLEDJ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/2\NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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